molecular formula C13H10F2N2O2 B5872461 3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline

3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline

Cat. No.: B5872461
M. Wt: 264.23 g/mol
InChI Key: QGAKVDDRGAZJAN-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10F2N2O2 It is characterized by the presence of two fluorine atoms on the aniline ring and a nitrophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline typically involves the following steps:

    Nitration: The starting material, 3,4-difluoroaniline, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 3,4-difluoroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Reductive Amination: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Methylation: The final step involves the methylation of the amine group with a suitable methylating agent, such as formaldehyde, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted aniline derivatives are formed.

Scientific Research Applications

3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenylmethyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Lacks the nitrophenylmethyl group, making it less complex.

    3-Nitroaniline: Lacks the difluoro substitution, affecting its chemical reactivity.

    N-Methyl-3,4-difluoroaniline: Similar but without the nitro group.

Uniqueness

3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline is unique due to the combination of difluoro and nitrophenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-12-5-4-10(7-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKVDDRGAZJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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